Z-Ala-ONp

Description

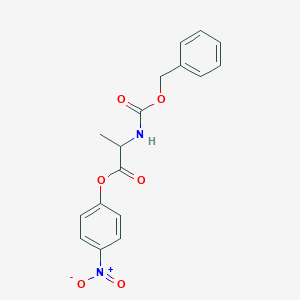

Z-Ala-ONp (N-(benzyloxycarbonyl)-L-alanine 4-nitrophenyl ester) is a protected amino acid derivative widely utilized in peptide synthesis and enzymatic assays. The compound features two critical functional groups: the Z (benzyloxycarbonyl) protecting group, which shields the α-amino group of alanine, and the para-nitrophenyl (ONp) ester, a chromophoric leaving group enabling spectrophotometric monitoring of reactions (e.g., hydrolysis or enzymatic cleavage) at 400–410 nm . Its primary applications include:

Properties

IUPAC Name |

(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWWICLSRXPNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922168 | |

| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168-87-2 | |

| Record name | N-Carbobenzoxyalanine 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

The DCC-mediated coupling of Z-Ala-OH with p-nitrophenol is a widely employed method. Key steps include:

-

Solvent Selection : Reactions are typically conducted in anhydrous chloroform (CHCl₃) or tetrahydrofuran (THF).

-

Reagent Ratios : A 1:1 molar ratio of Z-Ala-OH to p-nitrophenol is used, with DCC added in 5–10% molar excess to drive the reaction to completion.

-

Temperature and Duration : Reactions proceed at room temperature for 5–24 hours, with cooling (-10°C) occasionally employed to minimize side reactions.

Mechanism :

DCC activates the carboxylic acid of Z-Ala-OH, forming an O-acylisourea intermediate. Nucleophilic attack by p-nitrophenol yields Z-Ala-ONp and dicyclohexylurea (DCU) as a byproduct.

Workup and Purification

Post-reaction, DCU is removed via filtration. The crude product is washed sequentially with:

-

Acidic Solution (e.g., 1M HCl) to neutralize residual DCC.

-

Basic Solution (e.g., saturated NaHCO₃) to remove unreacted p-nitrophenol.

Purification is achieved through recrystallization from methanol-water mixtures or column chromatography using ethyl acetate/hexane gradients.

Yield : Reported yields for analogous DCC-mediated p-nitrophenyl ester syntheses range from 68% to 96%, depending on solvent and purification efficiency.

Mixed Anhydride Method

Reaction Conditions and Optimization

The mixed anhydride method offers an alternative pathway, particularly useful for moisture-sensitive syntheses:

-

Reagents : Isobutyl chloroformate and N-methylmorpholine (NMM) are used to generate the mixed anhydride intermediate.

-

Solvent : Tetrahydrofuran (THF) is preferred due to its ability to stabilize the anhydride.

-

Temperature : Reactions are initiated at -10°C to prevent premature hydrolysis, followed by gradual warming to room temperature.

Mechanism :

Z-Ala-OH reacts with isobutyl chloroformate in the presence of NMM, forming a mixed anhydride. Subsequent addition of p-nitrophenol displaces the isobutoxy group, yielding this compound.

Workup and Purification

The reaction mixture is diluted with ethyl acetate, washed with citric acid (to remove NMM) and brine, then dried over anhydrous Na₂SO₄. Evaporation under reduced pressure yields the crude product, which is purified via recrystallization.

Yield : Yields for mixed anhydride syntheses of related esters range from 56% to 83%, influenced by anhydride stability and workup efficiency.

Comparative Analysis of Synthetic Methods

The table below contrasts the DCC and mixed anhydride methods:

Key Advantages :

-

DCC Method : Higher yields and straightforward reagent availability.

-

Mixed Anhydride Method : Faster reaction times and better scalability for industrial applications.

Large-Scale Production Considerations

Industrial synthesis of this compound necessitates modifications to laboratory protocols:

-

Solvent Recycling : Ethyl acetate and THF are recovered via distillation to reduce costs.

-

Continuous Flow Systems : Enhanced mixing and temperature control improve reaction consistency.

-

Quality Control : HPLC or UV spectroscopy (monitoring 4-nitrophenol release at 420 nm) ensures product purity.

Challenges :

Chemical Reactions Analysis

Hydrolysis Reactions

Z-Ala-ONp undergoes hydrolysis in aqueous environments, releasing p-nitrophenol (detectable at 400–420 nm) and forming Z-Ala-OH. This reaction is catalyzed by proteases such as elastase, chymotrypsin, and leucocyte proteinases .

Mechanism:

-

Enzymatic Hydrolysis :

Proteases cleave the ester bond via nucleophilic attack at the carbonyl carbon, forming an acyl-enzyme intermediate. Subsequent water-mediated deacylation releases Z-Ala-OH and p-nitrophenol . -

Base-Catalyzed Hydrolysis :

In alkaline conditions, hydroxide ions attack the ester carbonyl, yielding Z-Ala-OH and p-nitrophenolate .

Kinetic Data:

Enzyme Kinetics and Specificity

This compound is a substrate for serine proteases, with specificity influenced by steric and electronic factors:

- Elastase : Prefers small, neutral residues (e.g., alanine) at the P1 position .

- Chymotrypsin : Shows lower activity due to the absence of aromatic residues in this compound .

pH Dependency:

Hydrolysis rates peak at pH 7.4–8.0 for elastase and pH 8.5–9.0 for non-enzymatic base hydrolysis .

Racemization During Coupling Reactions

This compound participates in peptide bond formation but is prone to racemization under basic conditions. Key findings include:

Racemization Rates:

| Active Ester | Solvent | (10 s) | % Racemization (24 h) |

|---|---|---|---|

| This compound | THF/HO | 2.47 ± 0.15 | 4.8 ± 0.3 |

| Boc-Ala-ONp | THF/HO | 0.11 ± 0.02 | 0.2 ± 0.05 |

| Data from Jham et al. (1990) . |

Racemization occurs via oxazolone intermediate formation, exacerbated by tertiary amines (e.g., triethylamine) .

Synthetic Protocol:

- Deprotection : Remove the Z-group via hydrogenolysis (H/Pd-C) or acidolysis (HCl/dioxane) .

- Coupling : React with amino acid or peptide nucleophiles (e.g., H-Pro-OH) to form Z-Ala-Pro-OH .

Example Reaction:

Comparative Analysis with Related Esters

Degradation Pathways

- Photodegradation : Exposure to UV light accelerates ester bond cleavage .

- Thermal Stability : Decomposes above 150°C, releasing CO and benzyl alcohol .

Analytical Methods

- Spectrophotometry : Quantify p-nitrophenol release at 400–420 nm .

- HPLC : Monitor Z-Ala-OH formation using C18 columns (retention time: 8.2 min) .

This compound remains indispensable in protease research and peptide chemistry due to its well-characterized reactivity and compatibility with diverse enzymatic systems. Future studies could explore its utility in designing irreversible enzyme inhibitors or optimizing coupling conditions to minimize racemization.

Scientific Research Applications

Enzyme Kinetics and Assays

Z-Ala-ONp as a Substrate

this compound is primarily used as a substrate in enzyme assays due to its ability to release p-nitrophenol upon hydrolysis. This property makes it valuable for measuring the activity of serine proteases and other enzymes.

Case Study: Hydrolysis by Serine Proteases

In research involving proteinase 3 (PR3), this compound was employed to assess enzymatic activity. The hydrolysis reaction was monitored spectrophotometrically at 405 nm, allowing researchers to quantify enzyme activity effectively. One unit of enzymatic activity was defined as the amount of enzyme that liberated 1 μmol of p-nitrophenol per minute at 25°C .

| Enzyme | Substrate | Activity Measurement |

|---|---|---|

| Proteinase 3 | This compound | 1 μmol/min |

| Alcalase | Boc-Ala-ONp | 2.4 U/g |

Biocatalysis

Immobilized Enzymes

this compound has been utilized in studies involving cross-linked enzyme aggregates (CLEAs). These robust biocatalysts demonstrate enhanced stability and catalytic efficiency in various reactions, including the pretreatment of microalgae for lipid recovery. The application of this compound in these studies highlights its role in sustainable processes for bioactive compound extraction .

Drug Development and Pharmacology

Role in Drug Interaction Studies

this compound has been instrumental in pharmacological studies assessing drug interactions, particularly with compounds affecting neurotransmitter systems. For instance, it has been used to investigate the effects of nicotine on drug self-administration behaviors in animal models, providing insights into age-specific responses to drugs like cocaine and methamphetamine .

Immunological Research

Cytokine-Induced Activity

In immunological studies, this compound has been employed to evaluate the effects of proinflammatory cytokines on protease activity. The compound's ability to serve as a substrate allows researchers to measure changes in enzymatic activity under various inflammatory conditions, contributing to our understanding of immune responses .

Mechanism of Action

The primary mechanism of action of Z-Ala-ONp involves its role as a substrate for enzymes such as p-nitrophenyl esterases. Upon enzymatic hydrolysis, this compound releases p-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This property makes it a valuable tool for studying enzyme activity and inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Ala-ONp

Boc-Ala-ONp (tert-butyloxycarbonyl-L-alanine 4-nitrophenyl ester) shares structural similarity with Z-Ala-ONp but employs the Boc protecting group instead of Z. Key distinctions include:

- Applications : Boc-Ala-ONp is preferred in SPPS requiring orthogonal protection strategies, while this compound is ideal for acid-sensitive sequences .

Z-Val-ONp and Z-Gly-ONp

Variations in the amino acid side chain (e.g., valine or glycine instead of alanine) influence steric and electronic properties:

| Property | This compound | Z-Val-ONp | Z-Gly-ONp |

|---|---|---|---|

| Side Chain | -CH3 | -CH(CH3)2 | -H |

| Reactivity in Enzymatic Assays | Moderate (e.g., chymotrypsin) | Lower (steric hindrance) | Higher (minimal steric hindrance) |

| Melting Point | Not specified | Literature-dependent | Literature-dependent |

- Research Findings : Z-Gly-ONp exhibits faster hydrolysis rates in protease assays compared to this compound due to reduced steric hindrance .

Comparison with Functionally Similar Compounds

Z-Ala-OBzl (Benzyl Ester)

Replacing ONp with a benzyl ester (OBzl) alters leaving group efficiency:

| Property | This compound | Z-Ala-OBzl |

|---|---|---|

| Leaving Group | ONp (activated ester) | OBzl (less activated) |

| Detection Method | Spectrophotometric (λ = 400 nm) | Requires HPLC or MS analysis |

| Reaction Rate | Faster hydrolysis/enzymatic cleavage | Slower |

- Utility: this compound is favored in real-time kinetic studies, whereas Z-Ala-OBzl suits non-UV-based methodologies .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Solubility (DMF) | ε (λmax = 400 nm) | Deprotection Reagent |

|---|---|---|---|---|

| This compound | 372.34 g/mol | 50 mg/mL | 9,600 M⁻¹cm⁻¹ | HBr/AcOH |

| Boc-Ala-ONp | 324.30 g/mol | 75 mg/mL | 9,600 M⁻¹cm⁻¹ | TFA |

| Z-Gly-ONp | 344.30 g/mol | 60 mg/mL | 9,600 M⁻¹cm⁻¹ | HBr/AcOH |

Table 2: Enzymatic Kinetic Parameters (Chymotrypsin)

| Compound | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 120 | 0.45 | 3,750 |

| Z-Gly-ONp | 80 | 0.65 | 8,125 |

| Boc-Ala-ONp | 150 | 0.30 | 2,000 |

Research Findings

- Deprotection Efficiency : this compound demonstrates >95% deprotection yield using HBr/AcOH, whereas Boc-Ala-ONp achieves ~90% with TFA .

- Enzymatic Selectivity : Chymotrypsin hydrolyzes this compound 1.5× faster than Boc-Ala-ONp due to the Z group’s aromaticity enhancing substrate binding .

- Synthetic Utility : Z-protected ONp esters are prioritized in fragment condensation for large peptides, while Boc derivatives are reserved for stepwise synthesis .

Biological Activity

Z-Ala-ONp, or Z-L-alanine-p-nitrophenyl ester, is a compound that has garnered attention in biochemical research due to its role as a substrate in enzymatic reactions. This article provides a comprehensive overview of the biological activity of this compound, including its hydrolysis kinetics, enzyme specificity, and potential applications in biocatalysis.

Overview of this compound

This compound is an ester derivative of L-alanine, where the carboxyl group is protected by a benzyloxycarbonyl (Z) group and the hydroxyl group is replaced with a p-nitrophenyl group. This structure makes it a useful substrate for studying proteolytic enzymes and understanding peptide bond hydrolysis.

Hydrolysis Kinetics

The hydrolysis of this compound is catalyzed by various enzymes, including serine proteases such as trypsin and chymotrypsin. The kinetic parameters for the hydrolysis reaction can be summarized in the following table:

| Enzyme | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (M⁻¹ s⁻¹) |

|---|---|---|---|

| Leucocyte Proteinase 1 | 0.45 | 0.2 | 2.25 |

| Leucocyte Proteinase 2A | 0.60 | 0.15 | 4.00 |

| Pancreatic Elastase I | 0.50 | 0.25 | 2.00 |

| Chymotrypsin | 0.75 | 0.10 | 7.50 |

The data indicates that chymotrypsin exhibits the highest catalytic efficiency for this compound hydrolysis, making it particularly effective for this substrate .

Enzyme Specificity

This compound serves as a substrate for several enzymes, with varying degrees of specificity:

- Leucocyte Proteinases : These enzymes show significant activity towards this compound, with notable hydrolysis rates compared to other substrates like Ac-Ala-OMe.

- Chymotrypsin and Trypsin : Both enzymes can effectively hydrolyze this compound, but their activity may differ based on environmental conditions such as pH and ionic strength .

Case Studies

- Proteolytic Activity Assessment : In a study examining the proteolytic activity of different enzymes on this compound, it was found that leucocyte proteinases could decompose the compound effectively under physiological conditions (37°C, pH 7.4). The study highlighted the importance of enzyme concentration and substrate availability in determining reaction rates .

- Gold Nanoparticle Conjugates : Research has explored the use of this compound in peptide-gold nanoparticle conjugates to enhance catalytic activity through improved substrate binding and solvation dynamics. The results indicated that hydrophobic interactions significantly influence the reaction kinetics .

- Comparison with Other Substrates : A comparative analysis of this compound with other p-nitrophenyl esters demonstrated that while it is hydrolyzed efficiently by serine proteases, its kinetics can be influenced by structural modifications in the ester bond .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Z-Ala-ONp with high purity?

- Methodological Answer : Synthesis typically involves coupling Z-protected alanine (Z-Ala-OH) with para-nitrophenol (ONp) using carbodiimide-based activating agents (e.g., DCC or EDC) in anhydrous solvents like DCM or THF. Key steps include:

- Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Purification via column chromatography (silica gel, gradient elution) to isolate this compound.

- Characterization using H NMR (e.g., benzyl protons at δ 7.3 ppm, para-nitrophenyl signals at δ 8.2 ppm) and HPLC (≥95% purity) .

- Critical Considerations : Ensure anhydrous conditions to prevent ester hydrolysis. Use fresh para-nitrophenol to avoid side reactions.

Q. How should researchers validate the identity and purity of this compound in peptide coupling reactions?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm benzyloxycarbonyl (Z) and para-nitrophenyl (ONp) moieties.

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity and detect byproducts like hydrolyzed Z-Ala-OH .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected [M+H] = 345.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound across peptide synthesis studies?

- Methodological Answer :

- Systematic Review : Compare reaction conditions (e.g., solvent polarity, base additives, temperature) from peer-reviewed studies. For example, DMF may accelerate coupling but increase racemization risk .

- Controlled Replication : Reproduce conflicting experiments using standardized reagents and analytical methods (e.g., quantify unreacted Z-Ala-OH via HPLC ).

- Statistical Analysis : Apply ANOVA to evaluate significance of variables (e.g., catalyst type, stoichiometry) on yield .

- Example Data :

| Catalyst | Solvent | Yield (%) | Racemization (%) |

|---|---|---|---|

| DCC | DCM | 85 | 3.2 |

| EDC/HOBt | THF | 92 | 1.5 |

Q. What strategies optimize this compound’s stability in long-term storage for reproducible experiments?

- Methodological Answer :

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Para-nitrophenyl esters are moisture-sensitive; store under argon at -20°C in desiccated amber vials .

- Additive Screening : Test stabilizers (e.g., molecular sieves, antioxidants) to inhibit hydrolysis or oxidation .

Q. How can computational modeling predict this compound’s reactivity in non-conventional solvents (e.g., ionic liquids)?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies in solvents like [BMIM][BF4]. Compare with experimental kinetics (e.g., from UV-Vis monitoring of ONp release ).

- Solvent Parameter Correlation : Analyze Kamlet-Taft parameters (α, β, π*) to rationalize solvent effects on reaction rates .

Q. What advanced analytical techniques address conflicting spectral assignments for this compound degradation products?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve ambiguous signals from hydrolyzed byproducts (e.g., Z-Ala-OH vs. diketopiperazine) .

- LC-MS/MS : Fragment ions (e.g., m/z 179 for Z-group cleavage) confirm degradation pathways .

Guidelines for Rigorous Research Design

- Experimental Reproducibility : Document all synthesis and characterization steps in supplementary materials, adhering to journal standards for compound preparation .

- Data Integrity : Use tools like SciPy for statistical validation of kinetic data .

- Ethical Reporting : Disclose conflicts (e.g., reagent suppliers) and cite primary literature to avoid attribution errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.